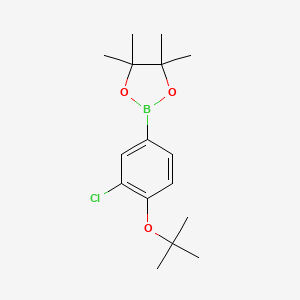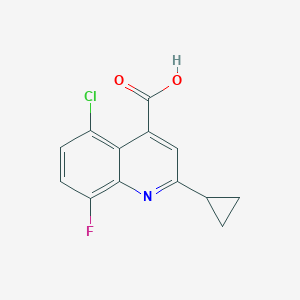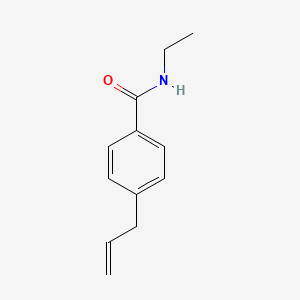
TAMRA-C6-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-C6-TFP ester, also known as tetramethylrhodamine-C6-tetrafluorophenyl ester, is a fluorescent dye widely used in various scientific research applications. This compound is known for its high reactivity with amines, making it an excellent choice for labeling proteins, peptides, and other biomolecules. The fluorescent properties of this compound make it particularly useful in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-C6-TFP ester typically involves the reaction of tetramethylrhodamine with a tetrafluorophenyl ester derivative. The process begins with the preparation of tetramethylrhodamine, which is then reacted with a tetrafluorophenyl ester in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
TAMRA-C6-TFP ester primarily undergoes substitution reactions due to its reactive ester group. It reacts with primary and secondary amines to form stable amide bonds. This reactivity is exploited in labeling applications where the ester group reacts with the amine groups of proteins or peptides .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include amines, such as lysine residues in proteins or synthetic peptides. The reactions are typically carried out in aqueous buffers at a slightly basic pH (around 8.3-8.5) to ensure the amine groups are deprotonated and nucleophilic .
Major Products Formed
The major products formed from the reaction of this compound with amines are TAMRA-labeled biomolecules. These labeled compounds retain the fluorescent properties of TAMRA, making them useful for various analytical and diagnostic applications .
Applications De Recherche Scientifique
TAMRA-C6-TFP ester is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:
Mécanisme D'action
The mechanism of action of TAMRA-C6-TFP ester involves its ability to form covalent bonds with amine groups in biomolecules. The tetrafluorophenyl ester group reacts with the amine groups to form stable amide bonds, resulting in the labeling of the target molecule. The fluorescent properties of TAMRA allow for the visualization and quantification of the labeled biomolecules in various assays .
Comparaison Avec Des Composés Similaires
TAMRA-C6-TFP ester is often compared with other fluorescent dyes, such as:
NHS-Rhodamine: Another amine-reactive dye with similar applications but different spectral properties.
TAMRA Azide: Used in click chemistry reactions for labeling biomolecules with alkyne groups.
This compound is unique due to its high reactivity with amines and its suitability for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C38H35F4N3O6 |
|---|---|
Poids moléculaire |
705.7 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate |
InChI |
InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49) |
Clé InChI |
ZODXZOALQYZQOD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)








